Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 377.9±35.0 °C . The predicted density is 1.119±0.06 g/cm3 . The predicted pKa is -3.81±0.25 .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored microwave-assisted synthesis involving Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and derivatives for antimicrobial, antilipase, and antiurease activities. This research highlights the compound's utility in generating derivatives with potential therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Enzymatic C-Demethylation in Drug Metabolism
Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, highlighting the metabolic pathways and identifying a C-demethylated metabolite. This study showcases the application in drug metabolism and pharmacokinetics research (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Building Blocks in Medicinal Chemistry
Jakopin (2018) presented a straightforward route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, highlighting its role as a versatile building block in medicinal chemistry. The study emphasizes the potential for integrating these derivatives into biologically relevant molecules, underlining the compound's significance in drug design and discovery (Jakopin, 2018).
Novel Indole Based Hybrid Oxadiazole Scaffolds
Nazir et al. (2018) synthesized and evaluated indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. This work not only contributes to the field of medicinal chemistry but also provides insights into the design of new therapeutic agents targeting specific enzymatic pathways (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
Thermolysis for 1,3,4-Oxadiazole Core Synthesis
Erhardt, Mohr, and Kirsch (2016) explored the thermolysis of geminal diazides derived from acylacetate compounds, demonstrating an efficient method for constructing the 1,3,4-oxadiazole core. This synthetic approach is valuable for developing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Erhardt, Mohr, & Kirsch, 2016).
Safety And Hazards
Future Directions
1,2,4-oxadiazoles, such as Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate, have been synthesized as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction for future research .
properties
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)12-16-13(20-17-12)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHASOSRKYQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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